5-Methyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position, a methylthio group at the 2-position, and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylthio-4(3H)-pyrimidinone.
Methylation: The 5-position of the pyrimidine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidinones.
Scientific Research Applications
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-4(3H)-pyrimidinone: Lacks the methyl group at the 5-position.
5-Methyl-4(3H)-pyrimidinone: Lacks the methylthio group at the 2-position.
2,4-Dimethylthio-5-methylpyrimidine: Contains additional methylthio groups.
Uniqueness
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPRITKRWWSQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286663 | |
Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20651-30-3 | |
Record name | 20651-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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